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Compound of Interest

Compound Name: 4-Nitrophenethyl alcohol

Cat. No.: B126260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-nitrophenethyl alcohol and its

key derivatives: 4-nitrophenethyl bromide, 4-nitrophenethyl acetate, and 4-nitrophenylacetic

acid. The information presented is intended to aid in the identification, characterization, and

quality control of these compounds in a research and development setting. All quantitative data

is summarized in comparative tables, and detailed experimental protocols for the cited

spectroscopic techniques are provided.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-nitrophenethyl
alcohol and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound
Aromatic
Protons

-CH₂-
(adjacent to
aromatic
ring)

-CH₂-
(adjacent to
functional
group)

Other Solvent

4-

Nitropheneth

yl alcohol

8.14 (d, 2H),

7.41 (d, 2H)

[1]

2.97 (t, 2H)[1] 3.91 (t, 2H)[1]
2.00 (s, 1H, -

OH)[1]
Not Specified

4-

Nitropheneth

yl bromide

~8.2 (d, 2H),

~7.5 (d, 2H)
3.20 (t, 2H) 3.60 (t, 2H) CDCl₃

4-

Nitropheneth

yl acetate

8.19 (d, 2H),

7.42 (d, 2H)
3.06 (t, 2H) 4.35 (t, 2H)

2.05 (s, 3H, -

COCH₃)
CDCl₃

4-

Nitrophenylac

etic acid

8.22 (d, 2H),

7.48 (d, 2H)
3.77 (s, 2H) -

~11.0 (s, 1H,

-COOH)
DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compo
und

Aromati
c C-NO₂

Aromati
c C-H

Aromati
c C-CH₂

-CH₂-
(adjace
nt to
aromati
c ring)

-CH₂-
(adjace
nt to
function
al
group)

Other Solvent

4-

Nitrophe

nethyl

alcohol

146.9
129.8,

123.5
146.9 38.5 62.8

Chlorofor

m-d

4-

Nitrophe

nethyl

bromide

~147.0
~130.0,

~124.0
~145.0 38.0 32.0 CDCl₃

4-

Nitrophe

nethyl

acetate

147.2
129.9,

123.8
145.8 34.8 64.1

170.8 (-

C=O),

20.9 (-

CH₃)

CDCl₃

4-

Nitrophe

nylacetic

acid

147.0
130.6,

123.6
142.1 40.5 -

172.0 (-

COOH)
DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compo
und

O-H
Stretch

C-H
(Aromat
ic)
Stretch

C-H
(Aliphati
c)
Stretch

C=O
Stretch

NO₂
Stretch
(asymm
etric,
symmet
ric)

C-O
Stretch

C-Br
Stretch

4-

Nitrophe

nethyl

alcohol

~3350

(broad)

~3100-

3000

~2950-

2850
-

~1520,

~1345
~1050 -

4-

Nitrophe

nethyl

bromide

-
~3100-

3000

~2950-

2850
-

~1520,

~1345
- ~650

4-

Nitrophe

nethyl

acetate

-
~3100-

3000

~2950-

2850
~1735

~1525,

~1350
~1240 -

4-

Nitrophe

nylacetic

acid

~3000

(broad, -

COOH)

~3100-

3000
~2900 ~1700

~1520,

~1350
~1280 -

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

4-Nitrophenethyl alcohol 167[2][3] 137, 120, 107, 91, 77

4-Nitrophenethyl bromide 229/231 (isotope pattern)[4] 150, 120, 104, 91

4-Nitrophenethyl acetate 209 149, 120, 103, 43

4-Nitrophenylacetic acid 181[5] 135, 107, 91, 77
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Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize

4-nitrophenethyl alcohol and its derivatives. Instrument-specific parameters should be

optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -1 to 13 ppm.

The number of scans can range from 8 to 64, depending on the sample concentration.

Process the data with a Fourier transform and phase correction. Calibrate the chemical

shifts to the residual solvent peak.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene

chloride or acetone).

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

GC Separation:

Inject 1 µL of the sample solution into the GC.

Use a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).

Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then

ramping to 250°C at a rate of 10°C/min.

MS Detection:

Use electron ionization (EI) at a standard energy of 70 eV.
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Scan a mass range of m/z 40 to 400.

The resulting mass spectra of the eluting peaks can be compared to spectral libraries for

identification.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance

reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record a baseline spectrum with the cuvettes filled with the solvent.

Fill the sample cuvette with the sample solution.

Scan the wavelength range from 200 to 400 nm.

The wavelength of maximum absorbance (λ_max) is a key characteristic. For

nitroaromatic compounds, a strong absorption is expected around 270-280 nm.

Visualizations
Experimental Workflow
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Solid Sample Dissolve in appropriate solvent

NMR (¹H & ¹³C)

FT-IR

GC-MS

UV-Vis

Spectral Processing Structure Elucidation Comparative Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GST-Mediated Detoxification

Modulation of JNK Signaling

4-Nitrophenethyl Alcohol
(Xenobiotic)

Glutathione S-transferase (GST)

Substrate Binding
(influences GST availability)

Conjugated Product
(Less Toxic, More Soluble)

Conjugation

GST-JNK Complex
(Inactive)

Glutathione (GSH)

Gene Expression
(Stress Response, Apoptosis)

JNK

AP-1

Phosphorylation

Activation

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b126260?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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